molecular formula C5H9ClO2S B597706 Cyclobutylmethanesulfonyl chloride CAS No. 1220695-06-6

Cyclobutylmethanesulfonyl chloride

Cat. No.: B597706
CAS No.: 1220695-06-6
M. Wt: 168.635
InChI Key: PWKSOBWFPCITKW-UHFFFAOYSA-N
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Description

Cyclobutylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S. It is a liquid at room temperature and is known for its reactivity, particularly in organic synthesis. This compound is used as a reagent in various chemical reactions due to its ability to introduce the sulfonyl chloride functional group into organic molecules .

Biochemical Analysis

Preparation Methods

Cyclobutylmethanesulfonyl chloride can be synthesized through the reaction of cyclobutane with sulfonyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining high purity and yield.

Chemical Reactions Analysis

Cyclobutylmethanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives. Common reagents include alcohols, amines, and thiols.

    Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

    Addition Reactions: It can participate in addition reactions with various nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an alcohol typically yields a sulfonate ester .

Scientific Research Applications

Cyclobutylmethanesulfonyl chloride is used in scientific research for various applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Cyclobutylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the cyclobutyl group, which can impart different reactivity and properties to the molecule. Similar compounds include:

This compound’s unique structure makes it particularly useful in specific synthetic applications where the cyclobutyl group is desired.

Properties

IUPAC Name

cyclobutylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSOBWFPCITKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717338
Record name Cyclobutylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220695-06-6
Record name Cyclobutylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutylmethanesulfonyl chloride
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